

2,4-Dichloro-5-methoxypyridine solubility in organic solvents

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Compound of Interest

Compound Name: 2,4-Dichloro-5-methoxypyridine

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An In-Depth Technical Guide to the Solubility of **2,4-Dichloro-5-methoxypyridine** in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-dichloro-5-methoxypyrimidine (CAS No. 19646-07-2), a pivotal heterocyclic intermediate in medicinal chemistry and drug development. Recognizing the scarcity of precise quantitative solubility data in public literature, this document synthesizes foundational chemical principles, qualitative solubility observations, and authoritative, detailed protocols for empirical solubility determination. We delve into the molecular structure of 2,4-dichloro-5-methoxypyrimidine to predict its behavior in various organic solvent classes. Furthermore, this guide equips researchers, scientists, and drug development professionals with a robust, self-validating experimental workflow for generating precise solubility data, ensuring the effective and efficient use of this compound in synthesis and formulation.

Introduction: The Critical Role of Solubility

2,4-Dichloro-5-methoxypyrimidine is a versatile building block used in the synthesis of a wide range of biologically active molecules, including heteroaryl piperazine derivatives for potential Alzheimer's disease treatment.^{[1][2]} In any chemical process, from reaction kinetics to purification and formulation, understanding the solubility of a reagent is of paramount importance. Solubility dictates the choice of solvent for a reaction, influences the rate and outcome of a synthesis, is the cornerstone of purification techniques like recrystallization, and

is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). An accurate solubility profile enables chemists to optimize reaction conditions, maximize yields, and ensure the purity of the final compound. This guide serves as a foundational resource for navigating the solubility properties of this key intermediate.

Physicochemical Properties of 2,4-Dichloro-5-methoxypyrimidine

A molecule's physical and chemical properties are intrinsically linked to its solubility. The key characteristics of 2,4-dichloro-5-methoxypyrimidine are summarized below.

Property	Value	Source(s)
CAS Number	19646-07-2	[3][4]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ O	[3][4][5]
Molecular Weight	179.00 g/mol	[3][4]
Appearance	White or slight yellow solid	[1][6]
Melting Point	66-70 °C	[4]
Boiling Point	259.9 °C at 760 mmHg	[1][6]
Density	1.446 g/cm ³	[1]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle, "like dissolves like."^[7] This adage encapsulates the concept that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of 2,4-dichloro-5-methoxypyrimidine can be predicted by analyzing its molecular structure.

- **Polarity:** The pyrimidine ring, an analogue of benzene with a nitrogen atom, is polar.^[8] The two electronegative chlorine atoms and the oxygen atom in the methoxy group further increase the molecule's polarity through dipole-dipole interactions.

- **Hydrogen Bonding:** While the molecule does not have hydrogen bond donors (like -OH or -NH), the nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents (e.g., alcohols).
- **Molecular Structure:** The molecule is relatively small and rigid. According to the principles of solubility, smaller molecules are often more soluble than larger ones, as it is easier for solvent molecules to surround them.^[9]

Based on this analysis, 2,4-dichloro-5-methoxypyrimidine is expected to exhibit greater solubility in polar organic solvents compared to non-polar ones. Its limited solubility in water is likely due to the lack of strong hydrogen bond donating groups and the presence of the non-polar chloro-substituted aromatic ring.^{[1][6]}

Qualitative Solubility Profile

While quantitative data is sparse, a qualitative understanding has been established from various chemical suppliers and safety data sheets. The compound is generally described as having good solubility in polar solvents.^[6]

Solvent Class	Specific Solvent Examples	Expected Solubility	Rationale
Protic Polar	Methanol, Ethanol	Soluble	Capable of hydrogen bonding (acceptor) and strong dipole-dipole interactions.
Aprotic Polar	Acetone, Dichloromethane (DCM)	Soluble	Favorable dipole-dipole interactions. A related compound is soluble in these.[10]
Aprotic Polar	Dimethyl Sulfoxide (DMSO)	Highly Soluble	Strong polar interactions; DMSO is a powerful solvent for many organic compounds.
Non-Polar	Hexane, Toluene	Slightly Soluble to Insoluble	Mismatch of intermolecular forces ("like dissolves like" principle).[7]
Aqueous	Water	Slightly Soluble / Poor	Limited hydrogen bonding capability and hydrophobic character of the chlorinated ring. [1][2][6]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, an empirical approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[7] This protocol provides a self-validating system for generating accurate data.

Objective

To determine the equilibrium solubility of 2,4-dichloro-5-methoxypyrimidine in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials and Equipment

- 2,4-Dichloro-5-methoxypyrimidine (purity >97%)
- Selected organic solvent (analytical grade)
- Analytical balance (± 0.1 mg)
- Scintillation vials or sealed flasks (e.g., 20 mL)
- Constant temperature bath or incubator with shaker
- Magnetic stirrer and stir bars (optional)
- Syringe filters (e.g., 0.22 μm PTFE for organic solvents)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

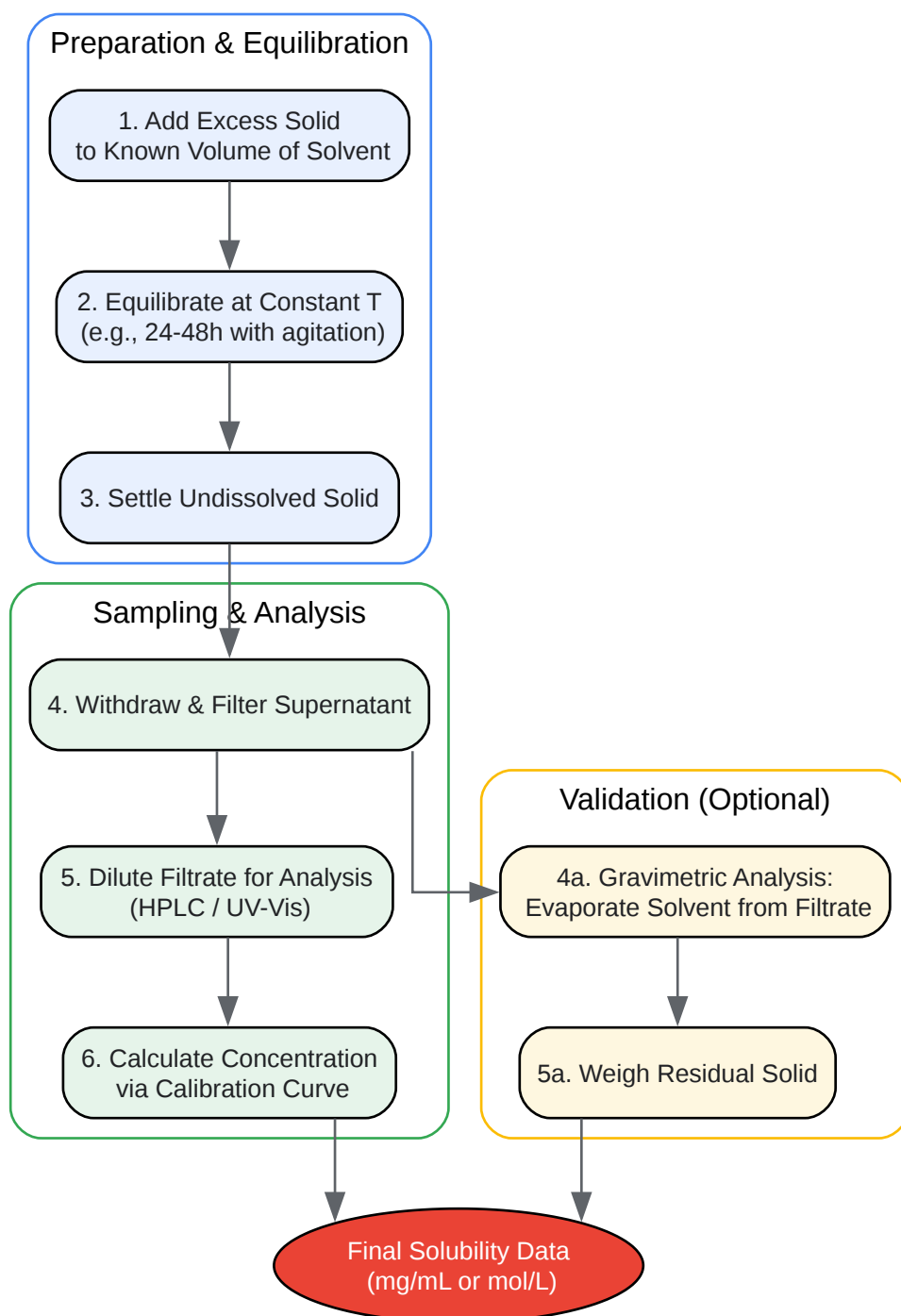
- Preparation of Saturated Solution:
 - Add an excess amount of 2,4-dichloro-5-methoxypyrimidine to a vial (a visual excess of solid should remain at equilibrium).
 - Accurately pipette a known volume of the chosen solvent (e.g., 10.0 mL) into the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:

- Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
- Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure complete equilibrium.^[7]
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, stop agitation and allow the vial to stand in the temperature bath for at least 2 hours for the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean, tared vial or directly into a volumetric flask for dilution. This step is critical to remove all undissolved solid particles.
- Gravimetric Analysis (Optional but Recommended for Validation):
 - Accurately weigh the vial containing the clear filtrate.
 - Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
 - Once the solvent is fully removed, re-weigh the vial to determine the mass of the dissolved solid.
- Quantitative Analysis (HPLC/UV-Vis):
 - Calibration Curve: Prepare a series of standard solutions of known concentrations of 2,4-dichloro-5-methoxypyrimidine in the chosen solvent. Analyze these standards using a validated HPLC or UV-Vis method to generate a linear calibration curve.
 - Sample Analysis: Accurately dilute the clear filtrate from step 3 to a concentration that falls within the linear range of the calibration curve.
 - Analyze the diluted sample and determine its concentration from the calibration curve.

- Calculation of Solubility:
 - Using the concentration obtained from the calibration curve and accounting for the dilution factor, calculate the original concentration of the saturated solution.
 - Express solubility in desired units, such as mg/mL, g/L, or mol/L.
 - Compare the result with the data from the gravimetric analysis to ensure consistency and trustworthiness of the measurement.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.



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Caption: Workflow for Quantitative Solubility Determination.

Safety and Handling

2,4-Dichloro-5-methoxypyrimidine is a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3][4] It may also cause respiratory irritation.
[3]

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[11][12]
- Handling: Avoid creating dust. Ensure all equipment is clean and dry before use.
- Disposal: Dispose of all waste, including unused compound and solutions, in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

While specific quantitative solubility data for 2,4-dichloro-5-methoxypyrimidine is not readily available in the literature, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of chemistry. It is anticipated to be soluble in polar organic solvents and poorly soluble in water and non-polar solvents. For applications requiring precise data, this guide provides a comprehensive and reliable experimental protocol. By following this workflow, researchers can confidently generate the accurate solubility profiles necessary for advancing their work in drug discovery and chemical synthesis.

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